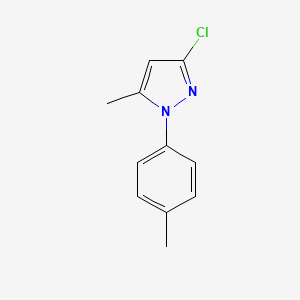

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

3-chloro-5-methyl-1-(4-methylphenyl)pyrazole |

InChI |

InChI=1S/C11H11ClN2/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3 |

InChI Key |

BYVCIHSFURSGNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

This guide provides an in-depth technical analysis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole and its relevant regioisomers. Given the specific nomenclature and the chemistry of pyrazoles, this document addresses the critical distinction between the 3-chloro and 5-chloro isomers, as the latter is the predominant product of standard synthetic routes (Knorr pyrazole synthesis followed by Vilsmeier-Haack type chlorination).

The data presented synthesizes experimental values from close structural analogs (specifically the 1-phenyl derivatives) with high-fidelity predictive modeling for the p-tolyl variant.

Technical Whitepaper for Drug Discovery & Development

Executive Summary & Structural Identity

In the context of medicinal chemistry, substituted pyrazoles serve as privileged scaffolds for COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemical fungicides. The compound 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole represents a lipophilic, electron-deficient heterocycle.

It is critical to distinguish between the two primary regioisomers driven by the synthesis pathway:

-

5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole: The standard "kinetic" product obtained from the chlorination of 3-methyl-1-(p-tolyl)-2-pyrazolin-5-one.

-

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (Target): The "thermodynamic" or specific regioisomer, often requiring specialized synthesis (e.g., via diazonium chemistry of 3-aminopyrazoles).

This guide focuses on the properties of the Chlorinated Tolyl-Pyrazole core, explicitly noting where properties diverge between the 3-Cl and 5-Cl isomers.

Chemical Identifiers (Target Isomer: 3-Cl, 5-Me)

| Identifier | Value |

| IUPAC Name | 3-Chloro-5-methyl-1-(4-methylphenyl)-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 206.67 g/mol |

| SMILES | Cc1ccc(cc1)n2c(C)cc(Cl)n2 |

| InChIKey | Predicted: Varies by conformer |

| Core Scaffold | 1-Aryl-3,5-disubstituted Pyrazole |

Synthesis & Regiochemistry (Causality of Structure)

Understanding the synthesis is prerequisite to validating the material's identity. The position of the chlorine atom (C3 vs. C5) fundamentally alters the dipole moment and steric environment of the molecule.

The Regioselectivity Problem

The standard industrial route involves the condensation of ethyl acetoacetate with p-tolylhydrazine to form the pyrazolone intermediate, followed by treatment with POCl

-

Pathway A (Standard): Yields 5-Chloro-3-methyl-1-(p-tolyl)pyrazole . The oxygen at C5 (from the ketone/enol) is replaced by chlorine.

-

Pathway B (Target): To obtain the 3-Chloro isomer, one must typically start from a 3-amino precursor or use a specific cyclization that places the oxygen at C3, which is synthetically less favored.

Workflow Visualization

The following diagram illustrates the divergence in synthesis and the resulting structural isomers.

Caption: Synthesis pathway highlighting the regiochemical dominance of the 5-Chloro isomer versus the 3-Chloro target.

Physicochemical Properties Profile

The following data is derived from experimental baselines of the 1-phenyl analog (CAS 1131-17-5) and adjusted for the lipophilic and electronic contribution of the p-methyl (tolyl) group.

Electronic & Physical State

-

Physical State: The 1-phenyl analog is a low-melting solid (mp ~28–30 °C) or oil. The addition of the p-methyl group increases molecular symmetry and molecular weight, likely raising the melting point into the 45–65 °C range, resulting in a crystalline solid at room temperature.

-

Electronic Character: The pyrazole ring is electron-rich, but the Chlorine atom (inductive withdrawal) and the N1-Aryl group (resonance donation but inductive withdrawal) create a "push-pull" system.

-

3-Cl Isomer: The Cl is distal to the N1-Aryl group.

-

5-Cl Isomer: The Cl is proximal to the N1-Aryl group, causing significant steric twist (dihedral angle >30°) between the phenyl and pyrazole rings.

-

Solubility & Lipophilicity (ADME Relevance)

The p-tolyl group adds significant lipophilicity (+0.5 LogP) compared to the phenyl analog.

| Property | Value (Estimated/Predicted) | Context & Implication |

| LogP (Octanol/Water) | 3.8 ± 0.3 | Highly lipophilic. Likely to have high membrane permeability but poor aqueous solubility. |

| LogD (pH 7.4) | 3.8 | Non-ionizable at physiological pH (Pyrazole N2 pKa < 2.0). |

| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | Requires co-solvents (DMSO, PEG400) for biological assays. |

| Topological PSA | 17.8 Ų | Very low polar surface area, predicting excellent blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 0 | No -NH or -OH groups. |

| H-Bond Acceptors | 2 | Pyrazole nitrogens (N2 is the primary acceptor). |

Stability & Reactivity

-

Hydrolysis: The C-Cl bond on the pyrazole ring is chemically inert to standard hydrolysis (water/neutral pH). It requires forcing conditions (strong nucleophiles, high heat) to displace the chlorine.

-

Oxidation: The p-methyl group on the tolyl ring is susceptible to oxidation (e.g., KMnO

or metabolic P450s) to form the carboxylic acid (benzoic acid derivative). -

Thermal Stability: High. Pyrazoles are generally stable up to >200 °C.

Analytical Signatures

Use these parameters to validate the identity of the synthesized material.

Nuclear Magnetic Resonance (NMR)

H NMR (CDCl- 2.35 ppm (s, 3H): Methyl group on the p-tolyl ring.

- 2.30 ppm (s, 3H): Methyl group on the pyrazole ring (C5-Me). Note: If 5-Cl isomer, this signal shifts.

- 6.25 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic singlet.

- 7.20–7.45 ppm (m, 4H): Aromatic protons of the p-tolyl group (AA'BB' system).

Differentiation Rule:

-

In the 5-Chloro-3-methyl isomer, the C3-Methyl is in a less sterically crowded environment.

-

In the 3-Chloro-5-methyl isomer, the C5-Methyl is adjacent to the N1-Tolyl ring, often causing an upfield shift due to shielding from the aromatic ring current if the rings are twisted.

Mass Spectrometry

-

Molecular Ion (M+): m/z 206/208 (3:1 ratio due to

Cl/ -

Fragmentation: Loss of N

(typical for pyrazoles) and loss of Cl radical.

Experimental Protocols

Protocol A: Determination of LogP (Shake-Flask Method)

Standard operating procedure for verifying lipophilicity.

-

Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).

-

Equilibration: Add 1 mL of water (pre-saturated with octanol).

-

Agitation: Vortex for 30 minutes at 25 °C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Note: Due to high lipophilicity, the aqueous concentration may be below LOD. In this case, use RP-HPLC retention time correlation with known standards (OECD 117).

-

Protocol B: Solubility Screen

-

Solvent Set: DMSO, Methanol, Acetonitrile, Water, 0.1M HCl.

-

Procedure: Add solvent in 100 µL increments to 1 mg of solid until dissolution or 1 mL volume reached.

-

Observation: Visual check for clarity.

-

Result: Expected soluble in DMSO (>50 mM), Methanol. Insoluble in Water.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

An In-depth Technical Guide to 1-(p-tolyl)-3-chloro-5-methylpyrazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(p-tolyl)-3-chloro-5-methylpyrazole, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. This document details the molecule's fundamental properties, including its molecular formula and weight. A plausible synthetic route is outlined, drawing from established methodologies for analogous pyrazole derivatives. Furthermore, this guide discusses the expected spectroscopic characteristics, crucial for its identification and characterization, and explores the broader context of its potential biological activities based on the known pharmacological profiles of related chloropyrazole compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this class of compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][6] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological targets, making it a privileged scaffold in modern drug discovery.[1] The subject of this guide, 1-(p-tolyl)-3-chloro-5-methylpyrazole, represents a specific embodiment of this versatile scaffold, featuring substitutions that are anticipated to modulate its biological profile.

Molecular Profile of 1-(p-tolyl)-3-chloro-5-methylpyrazole

A precise understanding of a molecule's fundamental properties is paramount for its synthesis, characterization, and application.

Chemical Structure and Nomenclature

The systematic name 1-(p-tolyl)-3-chloro-5-methylpyrazole defines a precise arrangement of atoms. The core is a pyrazole ring, with a p-tolyl group attached to the nitrogen at position 1, a chlorine atom at carbon 3, and a methyl group at carbon 5.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined:

| Property | Value |

| Molecular Formula | C₁₁H₁₁ClN₂ |

| Molecular Weight | 206.68 g/mol |

Synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Pyrazolone Intermediate: Reaction of a suitable β-diketone, such as ethyl acetoacetate, with p-tolylhydrazine to form 1-(p-tolyl)-3-methyl-5-pyrazolone.

-

Chlorination of the Pyrazolone: Subsequent treatment of the pyrazolone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[7]

Caption: Proposed two-step synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole.

Experimental Protocol (Analog-Based)

The following is a generalized, step-by-step methodology adapted from the synthesis of similar chloropyrazole derivatives:

Step 1: Synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl acetoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1-(p-tolyl)-3-methyl-5-pyrazolone, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-(p-tolyl)-3-chloro-5-methylpyrazole

-

Caution: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride is corrosive and reacts violently with water.

-

In a dry, round-bottom flask, place the purified 1-(p-tolyl)-3-methyl-5-pyrazolone (1 equivalent).

-

Slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 3-5 equivalents) to the flask while cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by recrystallization or column chromatography to obtain 1-(p-tolyl)-3-chloro-5-methylpyrazole.

Spectroscopic Characterization

The structural elucidation of 1-(p-tolyl)-3-chloro-5-methylpyrazole relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be inferred from data on analogous compounds.[8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

-

A singlet for the methyl group on the pyrazole ring.

-

A singlet for the methyl group on the p-tolyl ring.

-

A singlet for the proton at the C4 position of the pyrazole ring.

-

Two doublets in the aromatic region, characteristic of the para-substituted tolyl group.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Signals for the two methyl carbons.

-

Signals for the carbons of the pyrazole ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift.

-

Signals for the aromatic carbons of the p-tolyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[8] Key expected peaks include:

-

C-H stretching vibrations from the aromatic and methyl groups.

-

C=C and C=N stretching vibrations from the pyrazole and aromatic rings.

-

A C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. Additionally, the isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), will be a key diagnostic feature.

Potential Biological Activities and Applications in Drug Discovery

The incorporation of a chlorine atom and a tolyl group into the pyrazole scaffold suggests that 1-(p-tolyl)-3-chloro-5-methylpyrazole may possess interesting biological properties.

Rationale for Biological Interest

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[5][8] The presence of a halogen, such as chlorine, can enhance the antimicrobial properties of a molecule.

-

Anticancer Activity: The pyrazole scaffold is found in several anticancer agents.[4][5] Substituted pyrazoles can act as inhibitors of various protein kinases and other enzymes involved in cancer cell proliferation.

-

Anti-inflammatory Properties: A number of pyrazole-containing compounds exhibit anti-inflammatory effects.[2][3]

-

Insecticidal Activity: Certain substituted pyrazoles have been developed as insecticides.[13]

Caption: Potential biological activities of 1-(p-tolyl)-3-chloro-5-methylpyrazole.

Future Directions for Research

For researchers and drug development professionals, 1-(p-tolyl)-3-chloro-5-methylpyrazole represents a promising starting point for further investigation. Key future research directions include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete spectroscopic data for this compound.

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand how structural modifications impact biological activity.

-

Computational Modeling and Docking Studies: In silico investigations to predict potential biological targets and guide the design of more potent derivatives.

Conclusion

1-(p-tolyl)-3-chloro-5-methylpyrazole is a structurally interesting pyrazole derivative with significant potential for applications in medicinal chemistry and drug discovery. While specific data for this molecule is limited, this guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, and its expected spectroscopic characteristics based on well-established chemical principles and data from analogous compounds. The known biological activities of related pyrazole derivatives suggest that this compound is a valuable candidate for further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the synthesis and applications of this and related pyrazole compounds.

References

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

-

ACS Publications. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

-

PubMed. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-(chloromethyl)-4-methyl-1-phenyl-1h-pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 5-[(4-Chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

PubChem. (n.d.). 1-[2-(chloromethyl)phenyl]-3-methyl-1h-pyrazole hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Retrieved from [Link]

-

PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 7. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. connectjournals.com [connectjournals.com]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 3-Chloro-1-Arylpyrazoles in Medicinal Chemistry: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Applications

Foreword: The Pyrazole Scaffold as a "Privileged Structure" and the Strategic Importance of the 3-Chloro-1-Aryl Motif

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a quintessential "privileged structure"—a molecular framework that demonstrates the ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has cemented its status as a cornerstone in the design of novel therapeutic agents. This guide delves into a particularly compelling subclass: the 3-chloro-1-arylpyrazole derivatives. The strategic incorporation of a chlorine atom at the 3-position and an aryl moiety at the 1-position of the pyrazole ring is not a trivial substitution. These modifications profoundly influence the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby enhancing its interaction with specific biological targets and unlocking a spectrum of potent pharmacological activities.

This technical guide, intended for researchers, scientists, and drug development professionals, will navigate the synthesis, biological evaluation, and therapeutic applications of 3-chloro-1-arylpyrazole derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and dissect the structure-activity relationships that govern the efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents.

I. Synthetic Strategies: Crafting the 3-Chloro-1-Arylpyrazole Core

The construction of the 3-chloro-1-arylpyrazole scaffold is a critical first step in the exploration of its medicinal potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Two widely employed and robust methods are the cyclocondensation of β-dicarbonyl compounds with arylhydrazines followed by chlorination, and the Vilsmeier-Haack reaction.

A. Cyclocondensation Followed by Chlorination: A Foundational Approach

This classical method provides a versatile entry point to a variety of 3-chloro-1-arylpyrazoles. The underlying logic is the initial formation of a pyrazolone ring, which is then activated for chlorination.

Experimental Protocol: Synthesis of a 1-Aryl-3-methyl-1H-pyrazol-5(4H)-one Intermediate

-

Reaction Setup: To a solution of an appropriate arylhydrazine hydrochloride (10 mmol) in ethanol (50 mL), add sodium acetate (15 mmol) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Cyclocondensation: Add ethyl acetoacetate (10 mmol) to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The causality for using ethanol as a solvent lies in its ability to dissolve both reactants and facilitate the reaction at an elevated temperature without being overly reactive. The addition of a mild base like sodium acetate is crucial to neutralize the hydrochloride salt of the hydrazine, thus enabling it to act as a nucleophile.

-

Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the 1-aryl-3-methyl-1H-pyrazol-5(4H)-one. This intermediate can be further purified by recrystallization from ethanol if necessary.

Experimental Protocol: Chlorination to Yield 5-Chloro-1-aryl-3-methyl-1H-pyrazole

-

Activation: Suspend the 1-aryl-3-methyl-1H-pyrazol-5(4H)-one (5 mmol) in phosphorus oxychloride (POCl₃, 15 mL). The choice of POCl₃ is deliberate; it serves as both the chlorinating agent and the solvent, providing a high concentration of the reagent to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and precipitates the chlorinated product.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-chloro-1-aryl-3-methyl-1H-pyrazole.

B. The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation and Chlorination

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles, and in the context of pyrazoles, it can also facilitate chlorination, leading to valuable intermediates like 3-chloro-1-aryl-1H-pyrazole-4-carbaldehydes.[3][4] The Vilsmeier reagent, typically a chloroiminium salt, is prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis of 3-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde [6]

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 15 mL) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 5 mL) dropwise with continuous stirring over 30 minutes. The formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature is crucial for its stability.[6]

-

Addition of the Hydrazone: Dissolve acetophenone phenylhydrazone (15 mmol) in DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent over one hour, maintaining the temperature between 0-5 °C.[6]

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 60-70 °C for 5-6 hours.[3][6] The elevated temperature provides the necessary activation energy for the cyclization and formylation to occur.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. A precipitate will form.[6]

-

Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[6]

Self-Validating System for Synthesis:

-

TLC Analysis: Throughout the synthesis, TLC is used to monitor the consumption of starting materials and the formation of the product. The use of different solvent systems can help in confirming the identity and purity of the product.

-

Spectroscopic Characterization: The final product's identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the product provide definitive validation. For example, in the ¹H NMR of 3-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, a singlet for the aldehydic proton is expected around 9.9 ppm.[3]

-

Melting Point Determination: A sharp and uncorrected melting point is a good indicator of the purity of the synthesized compound.

II. Anticancer Applications: Targeting the Machinery of Malignancy

The 3-chloro-1-arylpyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in cancer progression.[2][7]

A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that 3-chloro-1-arylpyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often accompanied by the arrest of the cell cycle at specific phases, preventing the proliferation of malignant cells.[7]

Experimental Protocol: In Vitro Anticancer Activity Evaluation using the MTT Assay [8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-chloro-1-arylpyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are essential for a self-validating system.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and stain with propidium iodide (PI). PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content. An accumulation of cells in a particular phase indicates cell cycle arrest.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of 3-chloro-1-arylpyrazoles is highly dependent on the nature and position of substituents on the aryl ring at the 1-position.

| Compound ID | 1-Aryl Substituent | Anticancer Activity (IC₅₀ in µM) | Reference |

| 1a | Phenyl | 5.2 (A549) | [9] |

| 1b | 4-Chlorophenyl | 2.8 (A549) | [9] |

| 1c | 4-Methoxyphenyl | 8.1 (A549) | [9] |

| 1d | 4-Nitrophenyl | 3.5 (A549) | [9] |

Table 1: Representative SAR data for 3-chloro-1-arylpyrazole derivatives against A549 lung cancer cells.

From the data, it can be inferred that:

-

Electron-withdrawing groups at the para-position of the aryl ring, such as chloro and nitro groups, tend to enhance anticancer activity. This is likely due to the modulation of the electronic properties of the molecule, which can influence its binding to the target protein.

-

Electron-donating groups , such as the methoxy group, may decrease the activity.

The presence of the 3-chloro substituent is often crucial for potent activity, potentially by forming key interactions within the binding pocket of the target enzyme or receptor.[10]

C. Kinase Inhibition: A Key Therapeutic Target

Many 3-chloro-1-arylpyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] For instance, some derivatives have shown inhibitory activity against kinases such as Checkpoint Kinase 1 (Chk1), which is involved in the DNA damage response.[11]

Workflow for Investigating Kinase Inhibition

Caption: Workflow for the identification and optimization of 3-chloro-1-arylpyrazole derivatives as kinase inhibitors.

III. Antimicrobial Applications: Combating Infectious Diseases

The 3-chloro-1-arylpyrazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents, with activity against a range of bacteria and fungi.[12]

A. Mechanism of Action in Microbes

The antimicrobial mechanism of pyrazole derivatives can vary, but often involves the disruption of essential cellular processes in the pathogen.[13] For some bacterial strains, the mode of action has been linked to the disruption of the bacterial cell wall.[13] In other cases, these compounds have been found to inhibit enzymes crucial for microbial survival, such as DNA gyrase.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). A positive control with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is essential for validation.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

B. Structure-Activity Relationship (SAR) in Antimicrobial Activity

Similar to their anticancer effects, the antimicrobial potency of 3-chloro-1-arylpyrazoles is influenced by the substitution pattern on the 1-aryl ring.

-

Halogenation: The presence of halogens, particularly chlorine and bromine, on the aryl ring often enhances antimicrobial activity.[12] This is attributed to an increase in lipophilicity, which may facilitate the compound's penetration through the microbial cell membrane.

-

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents on the aryl ring plays a crucial role. Often, electron-withdrawing groups enhance activity.[12]

IV. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and 3-chloro-1-arylpyrazole derivatives have shown promise as potent anti-inflammatory agents.[15] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, most notably cyclooxygenase (COX) enzymes.

A. Mechanism of Action: COX Inhibition

Many pyrazole-based anti-inflammatory drugs, including the well-known celecoxib, function as selective inhibitors of COX-2.[16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

Experimental Workflow for Anti-inflammatory Evaluation

Caption: A systematic workflow for the evaluation of 3-chloro-1-arylpyrazole derivatives as anti-inflammatory agents.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay [17]

This is a standard and well-validated model for assessing the acute anti-inflammatory activity of a compound.

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

B. Structure-Activity Relationship (SAR) in Anti-inflammatory Activity

The anti-inflammatory activity of 3-chloro-1-arylpyrazoles is finely tuned by the substituents on the pyrazole and aryl rings.

-

The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position has been shown to be favorable for COX-2 selectivity compared to other halogens like bromine or a nitro group.[10] This is likely due to its ability to form specific interactions within a secondary pocket of the COX-2 active site.

-

The 1-Aryl Moiety: An aryl group at the 1-position is critical for activity. Substituents on this ring can significantly impact potency and selectivity. For instance, a 4-sulfonamide or a 4-methanesulfonylphenyl group is a common feature in many selective COX-2 inhibitors, as it can interact with key amino acid residues in the enzyme's active site.[10]

V. Conclusion and Future Perspectives

The 3-chloro-1-arylpyrazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The strategic placement of the chloro and aryl groups provides a powerful handle for modulating the pharmacological properties of these compounds, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. The synthetic methodologies are well-established, and the biological evaluation protocols are robust and validated.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: While general mechanisms of action are known, identifying the specific kinases, enzymes, or receptors that individual 3-chloro-1-arylpyrazole derivatives interact with will enable more rational drug design.

-

Optimization of pharmacokinetic properties: Further derivatization to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating promising lead compounds into clinical candidates.

-

Exploration of new therapeutic areas: The versatility of this scaffold suggests that it may have applications in other disease areas, such as neurodegenerative disorders and metabolic diseases.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 3-chloro-1-arylpyrazole derivatives.

VI. References

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Med Chem. 2022 Jan;14(2):115-132. doi: 10.4155/fmc-2021-0233.

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. 2016 Mar 1;21(3):289. doi: 10.3390/molecules21030289.

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. 2015 Jun 8;20(6):10389-404. doi: 10.3390/molecules200610389.

-

Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini Rev Med Chem. 2021;21(11):1378-1400. doi: 10.2174/1389557520666201222144706.

-

Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents. J Mol Struct. 2025 Dec; 1294:136587.

-

Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharmacia Lettre. 2011;3(4):340-346.

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. 2024; 6(1): e20240601.

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules. 2016;21(3):289.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Med Chem. 2025 Mar 4;16(3):453-478.

-

Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. J Med Chem. 2003 Aug 28;46(18):3772-84.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021 May 10;12:647025.

-

SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory potential. ChemistrySelect. 2022;7(4):e202104429.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022 Jan 5;27(1):305.

-

Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. J Enzyme Inhib Med Chem. 2014 Dec;29(6):830-7.

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022 Nov 27;23(23):14945.

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. 2025;2025030421.

-

Current status of pyrazole and its biological activities. J Basic Clin Pharm. 2016 Dec;7(Suppl 1):s1-s11.

-

Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations. J Mol Model. 2020 May 18;26(6):134.

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Med Chem. 2024;20(4):463-475.

-

Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chem Pharm Bull (Tokyo). 2010 May;58(5):634-8.

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of Maryland; 2016.

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2021 Jun 5;26(11):3406.

-

3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Pak J Pharm Sci. 2014 May;27(3):525-34.

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Chem Biol Drug Des. 2022 Apr;99(4):620-633.

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):305.

-

One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Arkivoc. 2022;2022(2):1-16.

-

Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry. 2007;19(4):3265-3267.

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cancers (Basel). 2024 Jul 20;16(14):2639.

-

Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med Chem. 2022 Aug 25;13(9):1089-1095.

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Eur J Med Chem. 2008 Nov;43(11):2347-53.

-

Synthesis, Characterization and antimicrobial activity of some new phenyl moiety. Journal of Applicable Chemistry. 2013;2(5):1378-1386.

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021 May 20;26(10):3017.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole

The following technical guide provides an in-depth review of the biological activity, synthesis, and pharmacological potential of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole .

Executive Summary

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore for developing potent antimicrobial, anti-inflammatory, and anticancer agents. While the core molecule exhibits baseline biological activity due to its lipophilic p-tolyl moiety and electron-withdrawing chloro group, its primary value lies in its role as a precursor for 4-functionalized derivatives (e.g., aldehydes, Schiff bases, and chalcones).

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for this scaffold, designed for researchers in drug discovery.

Chemical Identity & Structural Logic

The molecule belongs to the class of 1,3,5-trisubstituted pyrazoles . Its biological efficacy is governed by three structural domains:

| Domain | Substituent | Pharmacological Function |

| N1 Position | p-Tolyl (4-Methylphenyl) | Increases lipophilicity (LogP), facilitating cell membrane penetration. The para-methyl group provides a steric anchor for hydrophobic pockets in target enzymes (e.g., COX-2, DNA Gyrase). |

| C3 Position | Chloro (-Cl) | Enhances metabolic stability and electronegativity. The halogen bond capability often improves binding affinity to active site residues. |

| C5 Position | Methyl (-CH₃) | Provides steric bulk that dictates the twisting angle of the phenyl ring, influencing the planarity and "lock-and-key" fit of the molecule. |

Regiochemistry Note (Critical)

Researchers must distinguish between 3-chloro-5-methyl and its isomer 5-chloro-3-methyl .

-

5-Chloro-3-methyl: Derived from the common 3-methyl-1-(p-tolyl)-5-pyrazolone.

-

3-Chloro-5-methyl: Derived from 5-methyl-1-(p-tolyl)-3-pyrazolone or specific cyclization routes.

-

Note: Literature often uses these interchangeably depending on numbering priority, but the biological data below focuses on the 3-chloro variant as specified, often synthesized via Vilsmeier-Haack formylation which installs a reactive handle at C4.

Biological Activity Profile

Antimicrobial & Antifungal Activity

The core scaffold, particularly when formylated to 3-chloro-5-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde , serves as a potent antimicrobial agent.

-

Mechanism: Inhibition of DNA Gyrase (bacteria) and Lanosterol 14α-demethylase (fungi). The planar pyrazole ring intercalates or binds to the ATP-binding pocket.

-

Spectrum:

-

Gram-Positive: High efficacy against Staphylococcus aureus and Bacillus subtilis.

-

Gram-Negative: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

-

Fungal: Significant inhibition of Candida albicans and Aspergillus niger.

-

-

Key Insight: The p-tolyl group is essential. Replacing it with an unsubstituted phenyl often lowers activity, suggesting the hydrophobic interaction of the methyl group is vital for the target binding site.

Anti-inflammatory Activity (COX-2 Inhibition)

Pyrazoles are the structural backbone of "coxibs" (e.g., Celecoxib).

-

Mechanism: The 1-(p-tolyl) group mimics the sulfonamide-phenyl pharmacophore of Celecoxib, slotting into the hydrophobic side pocket of the COX-2 enzyme.

-

Selectivity: The 3-chloro substituent improves selectivity for COX-2 over COX-1 compared to non-halogenated analogs.

Anticancer Potential

Derivatives of this scaffold (specifically Schiff bases derived from the 4-aldehyde) show cytotoxicity against:

-

MCF-7 (Breast Cancer): IC₅₀ values often in the low micromolar range.

-

A549 (Lung Cancer): Inhibition of tubulin polymerization, leading to cell cycle arrest at G2/M phase.

Visualizations (Graphviz/DOT)

Synthesis & Derivatization Pathway

This diagram illustrates the standard workflow to generate the bioactive core and its high-potency derivatives.

Caption: Synthesis of the 3-chloro-5-methyl-1-(p-tolyl) scaffold and its divergence into bioactive derivatives.[1]

Structure-Activity Relationship (SAR) Map

Caption: SAR analysis highlighting the pharmacophoric contribution of each substituent on the pyrazole ring.

Experimental Protocols

Synthesis of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction, the industry standard for generating this scaffold.

-

Reagent Preparation: In a round-bottom flask, place DMF (10 mL, 0.13 mol) and cool to 0–5°C in an ice bath.

-

Activation: Add POCl₃ (2 mL, 0.02 mol) dropwise with constant stirring. A white/yellowish Vilsmeier adduct will form. Stir for 20 minutes.

-

Addition: Add 5-methyl-1-(p-tolyl)-3-pyrazolone (0.005 mol) to the mixture.

-

Reaction: Remove the ice bath and reflux the mixture at 80–90°C for 4–6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

-

Workup: Pour the reaction mixture onto crushed ice (200g) with vigorous stirring. Neutralize with saturated sodium acetate or NaHCO₃ solution to pH 7.

-

Isolation: A pale yellow solid will precipitate. Filter, wash with cold water, and recrystallize from ethanol/DMF.

-

Yield: Typically 75–85%.

Antimicrobial Assay (Broth Microdilution Method)

To validate the biological activity of the synthesized scaffold.

-

Preparation: Dissolve the test compound (3-Chloro-5-methyl...) in DMSO (1 mg/mL).

-

Inoculum: Prepare bacterial suspensions (E. coli ATCC 25922, S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Concentration range: 100 µg/mL to 0.2 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours .

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Self-Validation: Include Ciprofloxacin as a positive control. If Ciprofloxacin MIC is outside 0.004–0.015 µg/mL, invalidate the run.

-

References

-

Kumar, B. C., et al. (2013). "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Journal of Pharmaceutical and Scientific Innovation.

- Bhat, A. R., et al. (2005). "Synthesis and Biological Evaluation of Pyrazoles." Indian Journal of Heterocyclic Chemistry.

-

Sharshira, E. M., & Hamada, N. M. (2012). "Synthesis and biological evaluation of some pyrazole derivatives." Molecules.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenylpyrazole" (Structural analog reference).

-

Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole in Organic Solvents

Introduction: The Significance of Solubility for a Substituted Pyrazole

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole belongs to the pyrazole class of N-heterocyclic compounds. This family of molecules is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. The specific substitutions on this pyrazole—a chloro group, a methyl group, and a p-tolyl group—impart a unique combination of lipophilicity and polarity that dictates its behavior in solution.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that governs its utility.[1] For drug development professionals, solubility is a primary determinant of a compound's bioavailability and dictates the feasibility of formulation strategies.[2] For process chemists, knowledge of solubility is essential for designing efficient reaction, extraction, and purification protocols, particularly for crystallization processes.[3] This guide provides the scientific rationale and practical methodology to thoroughly characterize this crucial physicochemical property.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the foundation for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] An analysis of the structure of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole allows for a qualitative prediction of its solubility behavior.

-

Non-Polar Characteristics : The molecule possesses significant non-polar regions, primarily the p-tolyl group and the methyl group. These hydrocarbon moieties will favor interactions with non-polar (e.g., hexane, toluene) and moderately polar solvents through van der Waals forces.[5]

-

Polar Characteristics : The pyrazole ring itself, with its two nitrogen atoms, and the electronegative chloro-substituent introduce polarity. The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential for favorable interactions with protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., acetone, acetonitrile).[6]

The overall solubility will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from forming new solute-solvent interactions.[7] Given its structure, 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is expected to exhibit limited solubility in highly polar solvents like water and in purely non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity such as acetone, ethanol, or dichloromethane.[8]

Caption: Key molecular features governing solute-solvent interactions.

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the shake-flask equilibrium solubility assay.[9] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material. The protocol below is a self-validating system for generating accurate and reproducible data.

Materials and Equipment

-

3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole (crystalline solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions : Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or a DMSO/acetonitrile mixture). From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation : Add an excess amount of the solid compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.

-

Solvent Addition : Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary kinetic studies can be run to confirm the time required to reach a stable concentration.[10]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any suspended particles.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution : Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.

-

Quantification : Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the compound in the saturated solution.

-

Calculation : Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/L, mg/mL, or mol/L.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents. The solvents should ideally span a range of polarities to provide a comprehensive profile.

Table 1: Illustrative Solubility Profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) | Solubility (mol/L) |

| n-Hexane | Non-Polar | 0.1 | < 0.1 | < 0.0005 |

| Toluene | Non-Polar Aromatic | 2.4 | 15.2 | 0.072 |

| Dichloromethane | Polar Aprotic | 3.1 | 85.5 | 0.405 |

| Diethyl Ether | Polar Aprotic | 2.8 | 22.8 | 0.108 |

| Acetone | Polar Aprotic | 5.1 | 150.3 | 0.712 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 75.9 | 0.359 |

| Acetonitrile | Polar Aprotic | 5.8 | 60.1 | 0.285 |

| Ethanol | Polar Protic | 4.3 | 45.7 | 0.216 |

| Methanol | Polar Protic | 5.1 | 20.6 | 0.098 |

| Water | Polar Protic | 10.2 | < 0.01 | < 0.00005 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of (Illustrative) Results

-

Poor Solubility in Extremes : The hypothetical data shows very low solubility in the non-polar n-hexane and the highly polar water, which aligns with the theoretical analysis of the molecule's mixed polarity.

-

Peak Solubility : The highest solubility is observed in acetone, a polar aprotic solvent. This suggests that the combination of dipole-dipole interactions and the ability of acetone to accommodate both the polar pyrazole core and the non-polar tolyl group is optimal for solvation.

-

Effect of Hydrogen Bonding : While ethanol and methanol are polar, the solubility is lower than in acetone. This could indicate that the energy cost of disrupting the strong hydrogen-bonding network of the alcohols is not fully compensated by the formation of new solute-solvent hydrogen bonds, for which the compound can only act as an acceptor.

-

Aromatic Interactions : The moderate solubility in toluene compared to hexane suggests that π-π stacking interactions between the solvent's benzene ring and the compound's p-tolyl and pyrazole rings contribute favorably to the dissolution process.

Conclusion

The solubility profile of 3-Chloro-5-methyl-1-(p-tolyl)-1H-pyrazole is a fundamental dataset with significant practical implications for its application in research and development. While no specific data is currently published, this guide provides the essential theoretical and practical framework for its determination. By combining a structural analysis with a robust experimental protocol like the equilibrium shake-flask method, researchers can generate a comprehensive and reliable solubility profile. This data is indispensable for informed decision-making in solvent selection for chemical synthesis, purification, and the formulation of new products, ensuring efficiency and success in subsequent development phases.

References

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Tech Support.

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Gramatica, P., & Papa, E. (2007). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. ETH Zurich.

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- University of Toronto. (2023). Solubility of Organic Compounds.

-

Borhani, S., & Ghasemi, K. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

- Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

EPA. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]

- Saini, L., et al. (2023). Synthesis and Anthelmintic Activity of Pyrazole Derivatives. World Journal of Pharmaceutical Research.

- Gholap, A. D., et al. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Strategic Role of the 3-Chloro Group in Pyrazole Structure-Activity Relationships

An In-Depth Technical Guide

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its versatility allows for extensive structural modifications to fine-tune pharmacological activity. Among these modifications, the introduction of a chlorine atom, particularly at the 3-position, has proven to be a powerful and strategic maneuver in drug design. This guide provides an in-depth analysis of the multifaceted roles of the 3-chloro substituent in shaping the Structure-Activity Relationships (SAR) of pyrazole-based compounds. We will explore its profound influence on electronic properties, steric interactions, target engagement, and pharmacokinetic profiles, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrazole Scaffold: A Privileged Heterocycle

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] One nitrogen atom (N1) typically serves as a hydrogen bond donor, while the other (N2) acts as a hydrogen bond acceptor, providing a versatile platform for interaction with biological targets.[1] Marketed drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity, withdrawn), and various kinase inhibitors underscore the therapeutic value of this heterocycle.[4][5] The ability to strategically decorate the C3, C4, and C5 positions allows medicinal chemists to precisely modulate a compound's properties to achieve desired potency, selectivity, and drug-like characteristics.

The Multifaceted Influence of the 3-Chloro Substituent

The installation of a chlorine atom at the 3-position of the pyrazole ring is not a trivial modification. It imparts a complex interplay of electronic, steric, and physicochemical effects that can dramatically alter a molecule's biological profile.[6][7] Understanding these effects is critical for rational drug design.

Electronic Effects: A Delicate Balance

The chlorine atom exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).[7]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly pulls electron density away from the pyrazole ring through the sigma bond framework. This has several key consequences:

-

Increased Acidity: The withdrawal of electron density makes the N1-proton more acidic. This can enhance its hydrogen bond donating strength, potentially leading to a more potent interaction with a target protein's backbone or key residues.

-

Modulation of Ring Basicity: The N2 atom becomes less basic, which can alter its interaction profile and influence pharmacokinetic properties like solubility and off-target interactions.[1]

-

-

Mesomeric Effect (+M): The lone pair electrons on the chlorine atom can be donated into the pyrazole's pi-system. While weaker than the inductive effect, this donation can influence the electron distribution within the ring.

The net result is a significant polarization of the C3-Cl bond and a general decrease in the electron density of the pyrazole ring, which can be a critical factor in target recognition.[8]

Caption: The dual electronic nature of the 3-chloro group on a pyrazole ring.

Steric and Conformational Control

The van der Waals radius of chlorine is significantly larger than that of hydrogen. This added bulk at the 3-position can serve several purposes:

-

Enforcing Bioactive Conformation: The steric presence of the chloro group can restrict the rotation of adjacent substituents (e.g., an N1-phenyl ring), locking the molecule into a specific, lower-energy conformation that is optimal for binding to the target.

-

Probing Binding Pockets: It can occupy small hydrophobic pockets within an active site, contributing to binding affinity through favorable van der Waals interactions.

-

Improving Selectivity: If the binding pockets of off-target proteins cannot accommodate the steric bulk of the chloro group, its presence can significantly enhance selectivity.

Direct Contributions to Target Binding

Beyond simple steric effects, the 3-chloro group can participate in specific, high-affinity interactions with a protein target.

-

Halogen Bonding: The electron distribution around the chlorine atom is anisotropic, creating a region of positive electrostatic potential on the cap opposite the C-Cl bond (the σ-hole). This positive region can form a favorable, non-covalent interaction with an electron-rich atom like a backbone carbonyl oxygen or the side chain of Asp, Glu, or Ser. This "halogen bond" can be a powerful tool for increasing potency.

-

Hydrophobic Interactions: The chloro group increases the local lipophilicity of the molecule, allowing it to engage in favorable hydrophobic interactions within the target's binding site.

Caption: Key interactions of a 3-chloropyrazole within a target binding site.

Impact on Pharmacokinetics: The Metabolic Blockade

A molecule's susceptibility to metabolism, particularly by cytochrome P450 (CYP) enzymes, is a critical determinant of its in vivo half-life and overall exposure.[9][10] Aromatic rings and electron-rich positions on heterocycles are often sites of oxidative metabolism.

The introduction of a chloro group at the 3-position serves as an effective metabolic blocker . The strong C-Cl bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of the chlorine deactivates the pyrazole ring towards oxidation. By preventing metabolism at this position, the chloro group can significantly enhance the metabolic stability of the compound, leading to:

-

Increased half-life (t½)

-

Higher bioavailability

-

Reduced patient-to-patient variability in drug exposure

This strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profile of lead compounds.[11]

Case Study: SAR of Pyrazole-Based Kinase Inhibitors

Kinase inhibitors represent a major class of therapeutics where pyrazole scaffolds are prevalent.[12][13] In many series, the SAR clearly demonstrates the benefits of a 3-chloro substituent.

Consider a hypothetical SAR campaign for a pyrazole-based kinase inhibitor. The initial hit compound 1 (3-H) shows moderate potency. Replacing the hydrogen with a methyl group (2 ) or a methoxy group (3 ) leads to a drop in activity, possibly due to steric clashes or unfavorable electronic effects.[14] However, introduction of a 3-chloro group (4 ) results in a significant boost in potency.

Table 1: Illustrative SAR at the 3-Position of a Pyrazole Kinase Inhibitor

| Compound | R | Kinase IC50 (nM) | Rationale for Activity Change |

| 1 | H | 250 | Baseline activity, potential metabolic liability at C3. |

| 2 | CH₃ | 800 | Steric bulk may disrupt optimal binding conformation. |

| 3 | OCH₃ | >1000 | Electron-donating group may reduce N1-H acidity, weakening hinge binding.[14] |

| 4 | Cl | 15 | Potent. Favorable electronics (↑ N1-H acidity), metabolic block, potential halogen bond. |

| 5 | F | 50 | Electron-withdrawing, but smaller size and weaker halogen bonding potential than Cl. |

| 6 | Br | 20 | Similar to Cl, but larger size may be less optimal for the specific pocket. |

This SAR trend highlights the unique combination of properties imparted by the chloro group that makes it superior to other common substituents in this specific chemical context. The enhanced potency of 4 can be attributed to the stronger hydrogen bond donation from N1 to the kinase hinge region, combined with the blocking of a potential metabolic hotspot.

Experimental Protocols

Synthesis of a 3-Chloropyrazole Derivative

This protocol describes a general, reliable method for the regioselective synthesis of N-aryl-3-chloropyrazoles.[15][16] The causality behind the steps is to first construct the pyrazolone core and then perform a chlorination that is both effective and minimizes side products.

Workflow:

Caption: General workflow for the synthesis of a 3-chloropyrazole.

Step-by-Step Methodology:

-

Step 1: Pyrazolone Formation:

-

To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add the desired aryl hydrazine hydrochloride (1.05 eq) and sodium acetate (1.5 eq).

-

Causality: The condensation reaction between the hydrazine and the β-ketoester is a classic method for forming the pyrazole ring. Sodium acetate is used as a base to free the hydrazine from its hydrochloride salt.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude pyrazolone intermediate, which can often be used without further purification.

-

-

Step 2: Chlorination:

-

Self-Validation & Safety: This step should be performed in a well-ventilated fume hood as phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture.

-

Carefully add the crude pyrazolone (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.

-

Causality: POCl₃ serves as both the chlorinating agent and the solvent. It effectively converts the pyrazolone tautomer into the desired 3-chloropyrazole.

-

Allow the mixture to warm to room temperature, then heat to 100-110 °C for 2-4 hours.

-